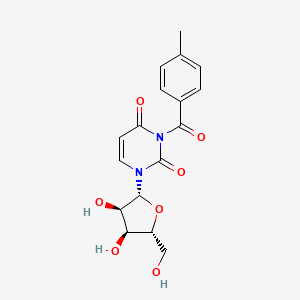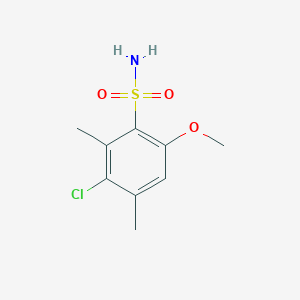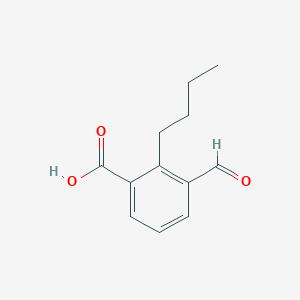
2-Butyl-3-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-formylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a butyl group at the second position and a formyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyl-3-formylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of butylbenzene with a formylating agent such as formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 2-butyl-3-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the methyl group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The choice of oxidizing agent and reaction parameters can be optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-hydroxymethylbenzoic acid.
Substitution: 2-Butyl-3-halobenzoic acid (e.g., 2-Butyl-3-chlorobenzoic acid).
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids. It may also serve as a model compound for understanding the metabolism of similar structures in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-formylbenzoic acid depends on the specific context of its use. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The butyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
In biological systems, the compound may interact with enzymes that recognize aromatic carboxylic acids, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-3-formylbenzoic acid can be compared with other aromatic carboxylic acids, such as:
Benzoic acid: Lacks the butyl and formyl groups, making it less sterically hindered and less reactive in certain contexts.
2-Butylbenzoic acid: Lacks the formyl group, reducing its electrophilic reactivity.
3-Formylbenzoic acid: Lacks the butyl group, making it less sterically hindered but more reactive towards nucleophiles.
The presence of both the butyl and formyl groups in this compound makes it unique, providing a balance of steric hindrance and electrophilic reactivity that can be exploited in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
89393-41-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-butyl-3-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
XFFVEDCIXMZEII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
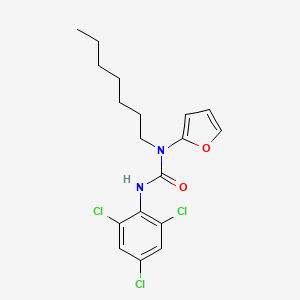

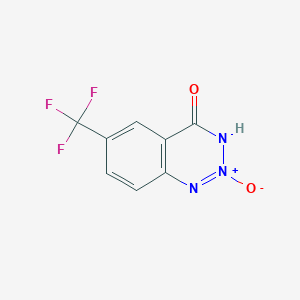
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
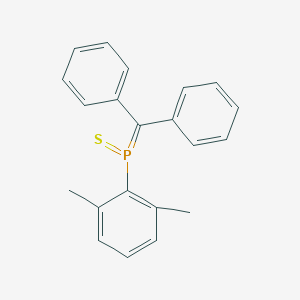
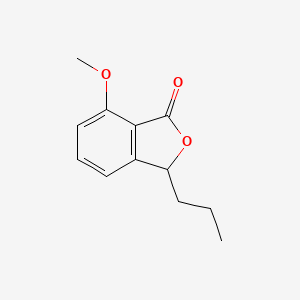
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
